molecular formula C12H11BrO4 B14537107 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione CAS No. 61958-49-4

5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B14537107
CAS No.: 61958-49-4
M. Wt: 299.12 g/mol
InChI Key: QBAWXRDVPRKQQH-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H11BrO4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its stability and reactivity. This compound features a bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione typically involves the bromination of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilicity allows it to participate in various substitution and coupling reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic and research applications, making it a valuable compound in various fields .

Properties

CAS No.

61958-49-4

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H11BrO4/c1-11(2)16-9(14)12(13,10(15)17-11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

QBAWXRDVPRKQQH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C2=CC=CC=C2)Br)C

Origin of Product

United States

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